N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine
Overview
Description
N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine is a compound that belongs to the class of 1,2-diarylethylamines This class of compounds is known for its psychoactive properties, particularly as dissociative anesthetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine typically involves the reaction of 1,2-diphenylethylamine with a methoxy-substituted cyclohexanone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amine bond. Common reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are applicable.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amine or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of 1,2-diarylethylamines.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential as a dissociative anesthetic and its effects on pain perception.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine involves its interaction with N-methyl-D-aspartate (NMDA) receptors in the brain. By antagonizing these receptors, the compound induces dissociative effects, altering perception and cognition. The molecular targets and pathways involved include the inhibition of NMDA receptor activity, leading to changes in neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine include:
Diphenidine: Another 1,2-diarylethylamine with similar dissociative properties.
Methoxetamine: A ketamine analog with dissociative effects.
Deschloroketamine: A ketamine derivative with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methoxy group and cyclohexan-1-amine moiety contribute to its unique interaction with NMDA receptors, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-23-21-15-9-8-14-19(21)22-20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-7,10-13,19-22H,8-9,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXZYRAXFHXCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC(CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.